2-(2-chlorophenyl)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-23-11-13-9-21(19-18-13)14-6-7-20(10-14)16(22)8-12-4-2-3-5-15(12)17/h2-5,9,14H,6-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEFMWQNOMVEKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
Compound A : 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one
- Key Differences : Replaces the triazole with a pyrazole ring.
- Implications: Pyrazoles (1,2-diazole) have two adjacent nitrogen atoms, reducing polarity compared to triazoles.
Compound B : 2-(3-methyl-1H-pyrazol-1-yl)-1-(3-{2-[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]ethyl}pyrrolidin-1-yl)ethan-1-one
- Key Differences : Features a 1,2,4-oxadiazole ring and an ethyl-oxan-4-yl chain.
- Implications: Oxadiazoles are electron-deficient, improving metabolic stability.
Compound C : 1-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one
- Key Differences : Lacks the pyrrolidine linker; includes a trifluoromethyl group.
- Implications : The trifluoromethyl group enhances lipophilicity (logP ≈ 3.5) and electron-withdrawing effects, favoring blood-brain barrier penetration. Molecular weight: 289.64 g/mol.
Substituent and Linker Variations
Compound D : 1-(pyrrolidin-1-yl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one
- Key Differences : Replaces triazole with a benzimidazole core.
- Implications : Benzimidazoles are bicyclic, planar structures, enabling π-π stacking interactions. The trifluoromethyl group increases molecular weight (297.28 g/mol) and lipophilicity.
Compound E: 2-({5-(6-Chloro-3-pyridinyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-[3-(trifluoromethyl)phenyl]ethanone
- Key Differences : Incorporates a sulfanyl bridge and dual trifluoromethylphenyl groups.
- Implications : The sulfanyl group may improve solubility via hydrogen bonding, while trifluoromethylphenyl groups increase steric bulk (molecular weight >500 g/mol).
Physicochemical Properties and Inferred Bioactivity
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing this compound?
Answer:
The synthesis involves multi-step protocols:
- Step 1: Formation of the pyrrolidine-triazole core via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under inert conditions (e.g., N₂ atmosphere) to ensure regioselectivity for the 1,4-disubstituted triazole .
- Step 2: Functionalization of the pyrrolidine nitrogen with the 2-chlorophenyl ethanone moiety using nucleophilic acyl substitution, typically in dichloromethane or DMF with a base like triethylamine .
- Step 3: Introduction of the methoxymethyl group at the triazole’s 4-position via alkylation with methoxymethyl chloride, requiring controlled temperatures (0–5°C) to minimize side reactions .
Key Optimization Parameters: - Solvent selection (e.g., DMF for polar intermediates, dichloromethane for acylations) .
- Catalysts: Copper iodide for CuAAC, palladium on carbon for hydrogenation steps (if applicable) .
Advanced: How can mechanistic insights into its synthesis be validated, particularly for regioselective triazole formation?
Answer:
- Isotopic Labeling: Use ¹⁵N-labeled azides to track nitrogen incorporation in the triazole ring via NMR .
- Kinetic Studies: Monitor reaction progress under varying temperatures and catalyst loads (e.g., Cu(I) vs. Ru(II)) to determine activation barriers and selectivity drivers .
- Computational Modeling: Density Functional Theory (DFT) calculations to compare transition-state energies for 1,4- vs. 1,5-triazole isomers .
Basic: What spectroscopic and crystallographic methods confirm its structural identity?
Answer:
- ¹H/¹³C NMR: Assign peaks for the chlorophenyl (δ 7.3–7.5 ppm), pyrrolidine (δ 2.5–3.5 ppm), and triazole (δ 8.1–8.3 ppm) groups. Methoxymethyl protons appear as a singlet near δ 3.3 ppm .
- X-ray Crystallography: Resolve the 3D conformation, particularly the dihedral angle between the triazole and pyrrolidine rings, to confirm spatial orientation .
- High-Resolution Mass Spectrometry (HRMS): Validate the molecular formula (C₁₇H₁₉ClN₄O₂) with <2 ppm error .
Advanced: How can conformational flexibility impact its biological interactions?
Answer:
- Molecular Dynamics (MD) Simulations: Simulate the compound’s flexibility in aqueous and lipid environments to identify dominant conformers .
- SAR by NMR: Use 2D NOESY to detect intramolecular interactions (e.g., between the methoxymethyl group and pyrrolidine) that stabilize bioactive conformations .
- Cryo-EM: Resolve ligand-receptor complexes to map binding poses influenced by conformational dynamics .
Basic: How are physicochemical properties (e.g., solubility, logP) determined experimentally?
Answer:
- HPLC-Based Solubility: Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 25°C .
- Octanol-Water Partitioning (logP): Use shake-flask method with UV/Vis quantification at λmax ~260 nm (chlorophenyl absorbance) .
- Thermogravimetric Analysis (TGA): Assess thermal stability and melting point under nitrogen flow .
Advanced: What strategies identify its biological targets in complex systems?
Answer:
- Affinity Chromatography: Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
- Surface Plasmon Resonance (SPR): Screen against kinase or GPCR libraries to quantify binding kinetics (ka/kd) .
- Cryo-Electron Microscopy (Cryo-EM): Resolve structures of the compound bound to macromolecular targets (e.g., viral proteases) .
Advanced: How to resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability)?
Answer:
- Assay Standardization: Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa), serum concentrations, and incubation times .
- Meta-Analysis: Apply Bayesian statistics to aggregate data from multiple studies, controlling for variables like solvent (DMSO vs. ethanol) .
- Orthogonal Assays: Validate antiviral activity via plaque reduction neutralization (PRNT) if initial data from MTT assays are conflicting .
Basic: How to assess its stability under physiological conditions?
Answer:
- Forced Degradation Studies: Expose to pH 1–13 buffers, UV light, and oxidative stress (H₂O₂). Monitor degradation via HPLC .
- Plasma Stability: Incubate with human plasma (37°C, 24 hr) and quantify parent compound vs. metabolites using LC-MS .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Answer:
- QSAR Modeling: Train models using descriptors like molar refractivity and Hammett constants to predict bioactivity of methoxymethyl-modified analogs .
- Fragment Replacement: Substitute the chlorophenyl group with fluorophenyl or thienyl moieties and compare binding energies via molecular docking .
Advanced: What methodologies elucidate its metabolic pathways?
Answer:
- Liver Microsome Assays: Incubate with human CYP450 isoforms (e.g., 3A4, 2D6) and identify metabolites via UPLC-QTOF .
- Radiolabeling: Synthesize a ¹⁴C-labeled version to track metabolite distribution in rodent models .
- CYP Inhibition Screening: Use fluorogenic substrates to assess if the compound inhibits major drug-metabolizing enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
